4''-methyloxy-Genistin
Description
Structure
3D Structure
Properties
IUPAC Name |
7-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c1-29-21-17(9-23)32-22(20(28)19(21)27)30-12-6-13(25)18-14(26)8-15(31-16(18)7-12)10-2-4-11(24)5-3-10/h2-8,17,19-25,27-28H,9H2,1H3/t17-,19-,20-,21-,22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZKUYMNZTVKKL-MSEOUXRUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(OC(C(C1O)O)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1O)O)OC2=CC(=C3C(=C2)OC(=CC3=O)C4=CC=C(C=C4)O)O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis, Occurrence, and Metabolic Transformations of 4 Methyloxy Genistin
Elucidation of Enzymatic Pathways Leading to 4''-methyloxy-Genistin (B591309)
The biosynthesis of this compound is a multi-step process involving the modification of a precursor isoflavone (B191592). The pathway begins with compounds naturally produced in leguminous plants and is completed by microbial enzymes.
The biosynthetic pathway to this compound originates from the common isoflavone genistein (B1671435). encyclopedia.pub Genistein itself is synthesized in plants like soybeans through the phenylpropanoid pathway. researchgate.net The key conversion steps from genistein are:
Glycosylation: Genistein undergoes glycosylation, where a glucose molecule is attached to its 7-hydroxyl group. This reaction is catalyzed by a UDP-sugar-glycosyltransferase (UGT), utilizing UDP-glucose as the sugar donor. encyclopedia.pub The resulting compound is genistin (B1671436) (genistein 7-O-glucoside), which is a primary storage form of genistein in plants. encyclopedia.pubwur.nl
Methylation: The final step is the specific methylation of the glucose moiety of genistin. A methyl group is transferred to the 4''-hydroxyl group of the glucose sugar. This O-methylation step is the defining reaction that produces this compound. acs.org
This sequence highlights a collaborative synthesis, where a plant-derived precursor is structurally altered by microbial enzymes to yield the final, more complex molecule.
The enzymes responsible for the conversion of genistin to this compound are primarily of microbial origin.
UDP-sugar-glycosyltransferases (UGTs): These enzymes, found in plants, are responsible for the initial glycosylation of genistein to form genistin. They catalyze the formation of an O-glycosidic bond between the isoflavone and a glucose molecule. encyclopedia.pub
O-Methyltransferases (OMTs): The key enzyme in the final step is an O-methyltransferase. This class of enzymes facilitates the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to a hydroxyl group on a substrate. frontiersin.orgnih.gov In the case of this compound synthesis, a microbial OMT specifically targets the 4''-position of the glucose unit on genistin. While the specific OMTs from Cordyceps militaris or Beauveria bassiana have not been fully isolated and characterized for this exact reaction, the transformation is a known capability of these fungi, particularly the regioselective methylation by Beauveria bassiana. researchgate.net
Table 1: Key Molecules and Enzymes in the Biosynthesis of this compound
| Molecule/Enzyme | Role in Pathway | Source/Origin |
|---|---|---|
| Genistein | Initial Precursor | Plants (e.g., Soybeans) |
| UDP-sugar-glycosyltransferase (UGT) | Catalyzes glycosylation of genistein | Plants |
| Genistin (Genistein 7-O-glucoside) | Intermediate Precursor | Plants / Product of first conversion step |
| O-Methyltransferase (OMT) | Catalyzes methylation of genistin | Microorganisms (e.g., Cordyceps militaris, Beauveria bassiana) |
| This compound | Final Product | Product of microbial biotransformation |
Biotransformation and Metabolism in Experimental Models
Studies on the biotransformation of this compound are primarily focused on its synthesis by microorganisms rather than its subsequent breakdown. The use of fungal cultures serves as the main experimental model to study the production of this compound.
In these models, fungi like Cordyceps militaris and Beauveria bassiana are used as biocatalysts. researchgate.netproquest.com When provided with isoflavone precursors such as genistein or genistin, these fungal systems efficiently convert them into this compound. For instance, in controlled fermentation experiments with C. militaris on soybeans, novel isoflavone methyl-glycosides, including this compound, were identified as products of the fungal metabolism. acs.orgnih.gov
Conversely, the metabolic fate of the precursor, genistin, has been studied in other experimental models, such as those involving human intestinal microflora. In these systems, the primary metabolic step is the hydrolysis of the glycosidic bond, which converts genistin back to its aglycone form, genistein. wikipedia.org This deglycosylation is a critical step for the absorption of isoflavones in the intestine. wur.nl However, specific research detailing the metabolism or breakdown of the methylated form, this compound, in similar experimental models is not extensively documented. The focus remains on its microbial synthesis.
In Vitro Cellular Metabolism Studies
There are no available scientific studies that have investigated the in vitro cellular metabolism of this compound. Research on related isoflavone glycosides typically involves incubation with cellular models, such as liver microsomes, hepatocytes, or intestinal cells (e.g., Caco-2 cells), to identify metabolic pathways like hydrolysis, glucuronidation, sulfation, or oxidation. nih.govnih.gov However, no such experiments have been published for this compound.
Metabolic Fate in Non-Human In Vivo Systems
The metabolic fate of this compound in non-human in vivo systems has not been documented in the scientific literature. Standard pharmacokinetic studies in animal models (e.g., rats, mice) that would identify the absorption, distribution, metabolism, and excretion (ADME) profile of the compound are not available. mdpi.comnih.gov Such studies on other isoflavones, like the related methylated aglycone formononetin, have identified processes such as deglycosylation by gut microbiota, followed by O-demethylation, hydroxylation, and conjugation in the liver. nih.govmdpi.comacs.org However, no analogous data exist for this compound.
Molecular Mechanisms of Action of 4 Methyloxy Genistin
Ligand-Target Interactions and Receptor Modulation
Genistein (B1671435), and by extension its derivatives, can interact with both intracellular and cell-surface receptors, thereby modulating a variety of signaling pathways that are crucial for cellular function.
Genistein has been identified as a ligand for the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis and inflammation. nih.govnih.gov The interaction with PPARγ is concentration-dependent. At higher concentrations (greater than 1 µM), genistein acts as a PPARγ ligand, leading to the upregulation of adipogenesis. nih.gov This interaction results in the transcriptional activation of PPARγ target genes. nih.gov Interestingly, there is a reciprocal downregulation between estrogen receptors (ERs) and PPARγ; activation of PPARγ by genistein can downregulate its estrogenic transcriptional activity, and conversely, activation of ERs by genistein can downregulate PPARγ transcriptional activity. nih.gov This dual activation of ERs and PPARγ by genistein suggests that the ultimate biological effect is determined by the balance of these two activated signaling pathways. nih.gov
Genistein Interaction with Nuclear Receptors
| Receptor | Effect of Genistein Binding | Concentration Dependence | Downstream Effect |
|---|---|---|---|
| PPARγ | Acts as a ligand, activating the receptor. | Effective at concentrations >1 µM. | Upregulation of adipogenesis. nih.gov |
| Estrogen Receptor (ER) | Binds to both ERα and ERβ. | Effective at low concentrations (≤1 µM) for estrogenic effects. | Stimulation of osteogenesis and inhibition of adipogenesis. nih.gov |
Genistein is known to inhibit the activity of the epidermal growth factor receptor (EGFR), a transmembrane protein that plays a critical role in cell proliferation and survival. nih.govscispace.com By inhibiting EGFR activation, genistein can suppress downstream signaling cascades. nih.gov Studies in human cholangiocarcinoma cells have shown that genistein reduces the phosphorylation of EGFR at Tyr1173, indicating a direct inhibitory effect on its kinase activity. nih.govscispace.com This inhibition of EGFR subsequently impacts downstream pathways such as the PI3K/Akt and MAPK pathways. nih.govscispace.com Furthermore, long-term exposure to genistein has been observed to decrease the cellular levels of EGFR. nih.gov
Enzymatic Activity Modulation and Inhibition Kinetics
The biological effects of genistein are also mediated through its ability to modulate the activity of various enzymes, particularly kinases involved in cellular signaling.
Genistein has been extensively documented to modulate several key kinase signaling pathways that are often dysregulated in various diseases.
PI3K/Akt Pathway: Genistein is a known inhibitor of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. oup.comresearchgate.net It has been shown to inhibit the activation of Akt, which in turn affects downstream targets that regulate cell survival and proliferation. oup.com In some cancer cells, genistein's inhibition of Akt has been linked to the induction of apoptosis. researchgate.net The inhibition of the PI3K/Akt pathway by genistein can restore the function of tumor suppressors and inhibit cancer progression. oup.com
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another significant target of genistein. researchgate.netnih.gov Genistein can suppress both the migration and invasion of cancer cells by interrupting specific components of the MAPK pathway, including MEK/ERK. researchgate.netnih.gov The effect of genistein on the MAPK pathway is often dose-dependent, with higher concentrations leading to the inhibition of cell migration and invasion. nih.gov In some contexts, genistein has been shown to down-regulate the levels of phosphorylated ERK (p-ERK). rsc.org
JAK/STAT Pathway: Genistein has been reported to inhibit the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway. nih.gov It can disrupt the phosphorylation of JAK1/2, which consequently prevents the activation of their downstream target, STAT3. nih.gov This inhibition of the JAK/STAT pathway can contribute to the anti-inflammatory and anti-proliferative effects of genistein. nih.govrsc.org
Modulation of Kinase Pathways by Genistein
| Pathway | Key Proteins Modulated | Observed Effect of Genistein | Cellular Outcome |
|---|---|---|---|
| PI3K/Akt | Akt, GSK-3β | Inhibition of Akt activation. oup.com | Decreased cell proliferation and survival. oup.com |
| MAPK/ERK | ERK, p38, JNK | Inhibition of ERK and p38 phosphorylation. researchgate.netrsc.org | Suppression of cell migration and invasion. nih.govnih.gov |
| JAK/STAT | JAK1/2, STAT3 | Inhibition of JAK1/2 and STAT3 phosphorylation. nih.gov | Inhibition of inflammatory responses and cell proliferation. nih.govrsc.org |
Genistein can also influence the activity of enzymes involved in redox balance and detoxification processes.
Oxidoreductases: Genistein has been shown to modulate the expression of antioxidant enzymes such as manganese superoxide (B77818) dismutase (MnSOD). nih.gov In some cancer cell lines, genistein suppressed migratory and invasive activities by modulating MnSOD and FoxM1 signaling pathways. nih.gov
Transferases: The compound can affect the activity of phase II detoxification enzymes like glutathione (B108866) S-transferases (GSTs). nih.gov Studies in mice have shown that genistein can either decrease or increase GST activity depending on the tissue. For instance, liver GST activity was decreased in female mice, while kidney GST activity was increased by genistein. nih.gov It has also been observed to slightly decrease the activity of UDP-glucuronosyltransferases (UGTs) in some tissues. nih.gov
Regulation of Gene Expression and Protein Synthesis
Genistein exerts significant control over gene expression and protein synthesis through various mechanisms, including epigenetic modifications and direct influence on transcriptional machinery. It can alter the methylation profiles of numerous genes, leading to changes in their expression. nih.gov For example, genistein has been found to modify the methylation frequency of genes involved in mitotic arrest and cell signaling. nih.gov
Furthermore, genistein can regulate the expression of genes involved in critical cellular processes such as blood pressure regulation and angiogenesis. nih.gov In human endothelial cells, genistein was found to affect the expression of genes encoding for endothelin-converting enzyme-1 and vascular endothelial growth factor receptor. nih.gov The ability of genistein to modulate gene expression is also linked to its interaction with nuclear receptors like PPARγ and ERs, which are transcription factors that directly bind to DNA and regulate the transcription of target genes. nih.govnih.gov
Epigenetic Modifications Induced by 4''-methyloxy-Genistin (B591309) (e.g., miRNA modulation)
Epigenetic modifications refer to heritable changes that alter gene expression without changing the underlying DNA sequence. These processes, which include DNA methylation and histone modifications, are crucial for normal cellular function. nih.gov MicroRNAs (miRNAs) are small, non-coding RNA molecules that have emerged as key players in epigenetic regulation. frontiersin.org They function as post-transcriptional regulators by binding to messenger RNA (mRNA), leading to mRNA degradation or the suppression of translation, thereby modulating the expression of various genes. researchgate.netnih.gov
The interplay between miRNAs and epigenetic machinery is complex; miRNAs can be regulated by epigenetic mechanisms, and they can also target and regulate the enzymes involved in DNA methylation and histone modification, forming intricate feedback loops. nih.gov Natural compounds are known to modulate miRNA expression, which in turn can influence cellular processes. frontiersin.org
However, a review of the current scientific literature reveals a lack of specific studies investigating the direct effects of this compound on epigenetic modifications or its capacity to modulate miRNA expression. While the broader class of isoflavones, particularly genistein, has been studied for its epigenetic effects, this research has not been extended to this compound. Therefore, no detailed findings on its role as an epigenetic modulator via miRNA or other mechanisms can be reported at this time.
Transcriptional Control of Key Biological Pathways (e.g., NF-κB, Wnt/β-catenin)
The transcriptional control of key biological pathways is a fundamental mechanism through which cells respond to stimuli and regulate processes like inflammation, proliferation, and differentiation. The Nuclear Factor-kappa B (NF-κB) and Wnt/β-catenin signaling pathways are two such critical cascades often dysregulated in disease.
NF-κB Pathway: The NF-κB family of transcription factors plays a pivotal role in regulating immune and inflammatory responses. nih.gov In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex is activated, leading to the degradation of IκB and the release of NF-κB, which then translocates to the nucleus to control the transcription of target genes. researchgate.net The parent isoflavone (B191592), genistein, has been shown to inhibit the NF-κB pathway, contributing to its anti-inflammatory effects. nih.govamegroups.org However, there is no direct scientific evidence to date demonstrating that this compound exerts transcriptional control over the NF-κB pathway.
Wnt/β-catenin Pathway: The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis. mdpi.comcellsignal.com In the absence of a Wnt signal, a "destruction complex" targets the key protein β-catenin for degradation. When a Wnt ligand binds to its receptor, this complex is inactivated, allowing β-catenin to accumulate, enter the nucleus, and activate the transcription of target genes involved in cell proliferation. mdpi.comcellsignal.com Dysregulation of this pathway is linked to various diseases. Studies on other natural compounds have shown modulation of this pathway. mdpi.commdpi.com For instance, the parent compound genistein has been demonstrated to interfere with the Wnt pathway by promoting the degradation of β-catenin. nih.gov Despite the extensive research on genistein, specific studies detailing the effect of this compound on the transcriptional activity of the Wnt/β-catenin pathway are currently absent from the literature.
Overview of Key Transcriptional Pathways
| Pathway | Core Function | General Role of Isoflavones (Primarily Genistein) | Known Role of this compound |
|---|---|---|---|
| NF-κB | Regulates inflammation, immunity, and cell survival. nih.gov | Inhibitory effects on pathway activation. amegroups.org | Not scientifically established. |
| Wnt/β-catenin | Controls cell fate, proliferation, and embryonic development. cellsignal.com | Inhibits signaling by promoting β-catenin degradation. nih.gov | Not scientifically established. |
Cellular Signaling Network Perturbations
Cellular signaling networks are complex, interconnected systems that transmit information from the cell's exterior to its interior, dictating cellular responses. nih.gov Perturbations in these networks by external agents, such as natural compounds, can alter fundamental cellular processes, including proliferation, differentiation, and survival. nih.gov Isoflavones, as a class, are known to perturb multiple signaling pathways, which underlies their diverse biological activities. mdpi.commdpi.com
This compound has been noted for its potential immunomodulating and antiallergic activities. medchemexpress.com These effects inherently suggest an interaction with and perturbation of specific cellular signaling networks within immune cells. However, the precise signaling cascades and molecular targets that are modulated by this compound to produce these effects have not been elucidated in published research. Comprehensive studies mapping the specific network perturbations—such as effects on kinase cascades (e.g., MAPK/ERK), receptor tyrosine kinases, or other signaling hubs—following cellular exposure to this compound are required to understand its mechanism of action at a systems level.
Reported Bioactivities and Potential Signaling Interactions
| Reported Bioactivity of this compound | Potentially Perturbed Cellular Signaling Networks (Hypothetical) | Specific Research Findings |
|---|---|---|
| Immunomodulating medchemexpress.com | Cytokine signaling pathways, T-cell receptor signaling, NF-κB pathway | No specific network perturbations have been identified in the literature. |
| Antiallergic medchemexpress.com | Mast cell degranulation pathways, IgE receptor signaling, MAPK pathways | No specific network perturbations have been identified in the literature. |
Biological Activities and Therapeutic Potentials of 4 Methyloxy Genistin in Pre Clinical Research Models
Antioxidant and Redox Homeostasis Regulation
The regulation of redox homeostasis is a critical cellular process, and its modulation by natural compounds is a significant area of therapeutic research. nih.govnih.govresearchgate.netfrontiersin.org Isoflavones are well-regarded for their antioxidant capabilities, which contribute to their potential health benefits. mdpi.com
The ability of a compound to scavenge free radicals is a primary mechanism of antioxidant activity. genexoliposomy.pl This action helps to neutralize reactive oxygen species (ROS), thereby preventing cellular damage. nih.gov The antioxidant activity of isoflavones is closely linked to their chemical structure, including the number and position of hydroxyl groups. mdpi.comsemanticscholar.org While the parent compound genistin (B1671436) has been shown to have a protective effect against DNA damage induced by hydroxyl radicals and to exhibit superoxide (B77818) anion scavenging capacity, specific studies detailing the free radical scavenging mechanisms and potency of 4''-methyloxy-Genistin (B591309) are not extensively covered in current literature. semanticscholar.orgnih.gov The modification of the genistin structure with a methyloxy group at the 4'' position may influence its antioxidant capacity, a subject that warrants further investigation.
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a major regulator of cytoprotective responses to oxidative stress. nih.govunipd.it Activation of Nrf2 leads to the transcription of a suite of antioxidant and detoxification genes, forming a key cellular defense mechanism. nih.govresearchgate.net Studies on the related isoflavone (B191592) genistein (B1671435) have demonstrated its ability to activate the Nrf2 signaling pathway, thereby enhancing the expression of antioxidant enzymes and protecting cells from oxidative damage. mdpi.comnih.govfrontiersin.org However, specific research confirming the direct activation of the Nrf2 pathway or the induction of specific antioxidant genes by this compound has not been detailed in available pre-clinical models.
Anti-inflammatory and Immunomodulatory Effects
Inflammation is a key factor in the pathogenesis of numerous chronic diseases. nih.gov this compound belongs to the isoflavone class of compounds, which are generally recognized for their immunomodulating and anti-inflammatory effects. medchemexpress.commedchemexpress.comnih.gov
The transcription factor Nuclear Factor-kappa B (NF-κB) and the enzyme Cyclooxygenase-2 (COX-2) are pivotal mediators of the inflammatory response. jcpjournal.org Inhibition of these targets is a key strategy for controlling inflammation. Extensive research on genistein has shown that it can suppress inflammatory responses by inhibiting NF-κB activation and reducing COX-2 expression. jcpjournal.orgnih.govresearchgate.net This inhibition leads to a decrease in the production of downstream inflammatory molecules like prostaglandins. jcpjournal.org While these findings are well-established for genistein, specific preclinical studies demonstrating the direct inhibitory effect of this compound on NF-κB and COX-2 pathways are not yet available.
Cytokines and chemokines are signaling proteins that orchestrate the immune response; their dysregulation can lead to chronic inflammation. nih.govu-fukui.ac.jpd-nb.info The immunomodulatory effects of isoflavones include the ability to alter the production of these signaling molecules. For instance, genistein has been shown to inhibit the overproduction of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cell lines. nih.gov Although this compound is characterized as having immunomodulating activities, detailed research findings on how it specifically modulates the production of various cytokines and chemokines in preclinical models have not been reported. medchemexpress.com
Anti-proliferative and Apoptotic Activities in Cancer Cell Lines and Animal Models
The potential of isoflavones to inhibit cancer cell growth and induce programmed cell death (apoptosis) is a major focus of oncological research. frontiersin.orgmdpi.com These effects have been documented for several isoflavones in a variety of cancer cell lines and animal models. nih.gov
Research on the related isoflavone glycoside, genistin, has shown that it can significantly reduce the vitality of human melanoma cells, suggesting anti-proliferative activity. nih.gov The parent aglycone, genistein, has been extensively documented to induce apoptosis and inhibit proliferation across numerous cancer cell lines, including those of the colon, liver, and pancreas, through the modulation of multiple signaling pathways such as caspase-3 and p38 MAPK. mdpi.comarchivesofmedicalscience.comnih.gov
While these findings highlight the anti-cancer potential within this class of compounds, specific studies on the anti-proliferative and apoptotic effects of this compound in specific cancer cell lines or in vivo animal models have not been identified. embopress.orgprobiologists.commdpi.comfrontiersin.org The influence of the 4''-methyloxy group on the compound's ability to engage with cellular targets that control proliferation and apoptosis remains a subject for future research.
Interactive Data Table: Summary of Research Findings for this compound
| Biological Activity | Research Model | Findings |
| Source and General Activity | Isolated from Cordyceps militaris grown on germinated soybeans. | Identified as an isoflavone methyl-glycoside. Isoflavones as a class possess immunomodulating and antiallergic activities. medchemexpress.commedchemexpress.comglpbio.com |
| Antioxidant Activity | Not Specified | No direct studies available for this compound. Related compound genistin shows protective effects against DNA damage. nih.gov |
| Anti-inflammatory Effects | Not Specified | Characterized generally by its immunomodulating activity, but specific studies on inflammatory mediators are lacking. medchemexpress.com |
| Anti-proliferative Activity | Not Specified | No direct studies available for this compound. Related compound genistin inhibits growth in human melanoma cells. nih.gov |
Based on a comprehensive review of available scientific literature, there is currently insufficient specific data on the chemical compound this compound to generate a detailed article covering the requested topics.
This compound is identified as an isoflavone methyl-glycoside isolated from Cordyceps militaris grown on germinated soybeans. glpbio.commedchemexpress.comacs.org Research has primarily focused on the properties of the extract in which this compound is found, or on its broader classification as an isoflavone.
Available studies mention the following:
Source: It is a novel isoflavone methyl-glycoside, specifically genistein 7-O-β-d-glucoside 4′′-O-methylate or genistein 4′-O-β-d-glucoside 4′′-O-methylate, produced during the cultivation of Cordyceps militaris on germinated soybeans. acs.orgnih.gov
General Biological Activity: As part of a group of isoflavone methyl-glycosides, it has been noted for potential immunomodulating and antiallergic activities. glpbio.commedchemexpress.com One study found that these novel compounds exhibited anti-allergic effects in antigen-stimulated mast cells. glpbio.commedchemexpress.com
Anticancer Potential of Extract: An extract of Cordyceps militaris grown on germinated soybeans, which contains this compound among other bioactive compounds, was found to suppress KRAS-driven colorectal cancer in preclinical models by inhibiting the RAS/ERK pathway. nih.gov
However, there is no specific preclinical research available in the public domain that details the direct and isolated effects of this compound on the following outlined areas:
Cell Cycle Arrest Mechanisms
Induction of Apoptosis through Intrinsic and Extrinsic Pathways
Modulation of Angiogenesis and Metastasis
Neuroprotective and Cognitive Modulatory Effects
Mechanisms of Neuronal Cell Protection
Impact on Neurotransmitter Systems
Metabolic Regulation and Potential in Metabolic Syndrome Models
The vast majority of research on these specific biological activities has been conducted on its parent compounds, genistein and its glycoside form, genistin. Attributing the extensive findings related to genistein and genistin directly to this compound would be scientifically inaccurate. The addition of a methyloxy group can significantly alter the biological activity of a compound.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on this compound. The creation of detailed research findings and data tables as requested would require speculative information that is not supported by current research.
Metabolic Regulation and Potential in Metabolic Syndrome Models [1, 17]
Glucose and Lipid Metabolism Modulation
Currently, there is a notable scarcity of direct scientific evidence from preclinical research models specifically investigating the effects of this compound on glucose and lipid metabolism. The majority of existing research has concentrated on its parent compounds, genistein and its glycoside form, genistin. These related compounds have been extensively studied for their potential to modulate various aspects of metabolic health, including improvements in glucose tolerance and lipid profiles in different experimental settings.
However, it is crucial to underscore that the metabolic effects of genistein and genistin cannot be directly extrapolated to this compound. The methylation at the 4''-position of the glucose moiety introduces a significant structural modification that could alter the compound's pharmacokinetic and pharmacodynamic properties, including its absorption, metabolism, and interaction with biological targets. Therefore, without dedicated studies on this compound, its specific impact on glucose uptake, insulin (B600854) sensitivity, hepatic glucose production, and the intricate pathways of lipid metabolism remains uncharacterized.
Table 1: Summary of Preclinical Findings on this compound and Glucose/Lipid Metabolism
| Model System | Key Findings |
| Data Not Available | To date, no specific preclinical studies have been published that detail the effects of this compound on key markers of glucose and lipid metabolism. |
Further research is imperative to elucidate the distinct role, if any, that this compound plays in modulating these critical metabolic pathways.
Adipogenesis and Energy Expenditure Regulation
Similar to the state of research on glucose and lipid metabolism, there is a significant gap in the scientific literature regarding the specific role of this compound in the regulation of adipogenesis and energy expenditure. Adipogenesis, the process of pre-adipocyte differentiation into mature fat cells, and the regulation of energy expenditure are critical targets in the study of obesity and related metabolic disorders.
The parent compound, genistein, has been the subject of numerous investigations into its anti-adipogenic properties and its potential to influence energy expenditure. These studies have explored its mechanisms of action, including the modulation of key transcription factors involved in adipocyte differentiation and the activation of pathways that promote energy consumption.
Table 2: Summary of Preclinical Findings on this compound and Adipogenesis/Energy Expenditure
| Model System | Key Findings |
| Data Not Available | There is currently no available data from preclinical models that specifically investigates the influence of this compound on the processes of adipogenesis or the regulation of energy expenditure. |
Dedicated preclinical studies are necessary to ascertain whether this compound possesses any regulatory activity in the context of fat cell development and energy balance.
Structure Activity Relationship Sar Studies and Analogue Development for 4 Methyloxy Genistin
Elucidation of Pharmacophoric Requirements for Biological Activity
The biological activity of isoflavones like 4''-methyloxy-Genistin (B591309) is intrinsically linked to their three-dimensional structure and the spatial arrangement of key functional groups. A pharmacophore model for this class of compounds typically includes a combination of hydrogen bond donors and acceptors, aromatic regions, and a specific molecular scaffold that allows for interaction with biological targets.
For isoflavones, the core pharmacophoric features are generally understood to include:
The phenolic hydroxyl groups: The hydroxyl groups on the A and B rings of the isoflavone (B191592) skeleton are crucial for activity. For instance, the hydroxyl groups at the C-5 and C-7 positions on the A-ring of the genistein (B1671435) backbone are considered important for the cytotoxic and anti-proliferative activities of many genistein analogues. nih.gov
The C-ring: The pyrone ring (C-ring) and its substitution pattern can influence the molecule's interaction with targets. Saturation of the C-ring has been shown to enhance estrogen receptor β (ERβ) activity and selectivity in some isoflavonoids. jst.go.jp
The B-ring substitution: The substitution pattern on the B-ring significantly impacts biological activity. In the case of this compound, the methoxy (B1213986) group at the 4''-position of the glycoside moiety is a key distinguishing feature. The presence and position of substituents on this ring can modulate receptor binding and metabolic stability. frontierspartnerships.org
The glycosidic linkage in this compound introduces another layer of complexity and potential for interaction. The nature and position of the sugar moiety can affect solubility, bioavailability, and interaction with specific enzymes or transporters. nih.govresearchgate.net For example, lipophilic sugar derivatives have been shown to be important for the antimitotic activity of some genistein glycosides. nih.gov
Synthesis and Characterization of Novel this compound Derivatives
The development of novel derivatives of this compound is a key strategy to enhance its therapeutic properties. This involves the rational design of new molecules followed by their chemical synthesis and thorough characterization.
Rational drug design for this compound analogues focuses on modifying specific parts of the molecule to improve its interaction with biological targets and to optimize its pharmacokinetic properties. Key strategies include:
Modification of the Glycosidic Moiety: Altering the sugar unit, for example, by introducing different monosaccharides, acyl groups, or other functional groups, can impact the molecule's solubility, stability, and ability to be recognized by cellular machinery. nih.govresearchgate.net
Alteration of the B-ring Substitution: The 4''-methoxy group can be replaced with other substituents, such as different alkyl or aryl groups, halogens, or hydrogen bond donors/acceptors, to probe the steric and electronic requirements for optimal activity. frontierspartnerships.org
Scaffold Hopping: Replacing the isoflavone core with other heterocyclic systems that maintain the essential pharmacophoric features can lead to the discovery of novel chemotypes with improved drug-like properties. researchgate.net
Bioisosteric Replacement: The 4'-hydroxyphenyl moiety of the parent genistein is a known pharmacophoric element. In designing analogues, this can be replaced by bioisosteres such as 1-alkyl-1H-pyrazol-4-yl or pyridine-3-yl to potentially improve properties like water solubility and bioavailability. nih.gov
The synthesis of this compound derivatives can be approached through several established methods for isoflavone and glycoside synthesis. A common strategy involves the synthesis of the aglycone (genistein) followed by selective methylation and glycosylation.
A general synthetic approach could involve:
Synthesis of the Genistein Aglycone: This is often achieved via the deoxybenzoin (B349326) route, which involves the reaction of a phloroglucinol (B13840) derivative with a substituted phenylacetic acid derivative. nih.gov
Selective Protection and Methylation: To introduce the methoxy group at the desired position on the sugar, selective protection of other reactive hydroxyl groups on the genistein core may be necessary. nih.gov
Glycosylation: The glycosidic bond can be formed using various chemical or enzymatic methods. Chemical glycosylation often employs activated sugar donors, such as glycosyl halides or trichloroacetimidates, in the presence of a promoter. nih.govresearchgate.net Enzymatic synthesis using glycosyltransferases offers a high degree of regio- and stereoselectivity. rsc.org
Deprotection and Purification: The final step involves the removal of any protecting groups to yield the desired this compound derivative, followed by purification, typically using chromatographic techniques.
Yield optimization is a critical aspect of the synthetic process and can be influenced by factors such as the choice of reagents, reaction conditions (temperature, solvent, catalyst), and purification methods. For instance, the use of phase-transfer catalysis has been shown to improve the yields of isoflavone O-glucosides. nih.gov
Table 1: Potential Synthetic Strategies for this compound Analogues and Key Optimization Parameters
| Synthetic Step | Methodology | Key Optimization Parameters | Potential Challenges |
|---|---|---|---|
| Aglycone Synthesis | Deoxybenzoin Route | Catalyst choice (e.g., ZnCl₂, BF₃·OEt₂), solvent, reaction time, temperature. | Side product formation, low yields. |
| Selective Methylation | Use of protecting groups, choice of methylating agent (e.g., dimethyl sulfate). | Stoichiometry of reagents, reaction conditions to ensure regioselectivity. | Incomplete reaction, methylation at undesired positions. |
| Glycosylation | Chemical (e.g., Koenigs-Knorr) or Enzymatic (Glycosyltransferases). | Choice of glycosyl donor and promoter, enzyme specificity, pH, temperature. | Low stereoselectivity in chemical methods, limited substrate scope for enzymes. |
Comparative Analysis of Biological Activities Among Analogues
A crucial step in the development of new therapeutic agents is the comparative analysis of the biological activities of the newly synthesized analogues with the parent compound, this compound. This allows for the establishment of clear SAR trends.
Based on studies of other genistein derivatives, it can be hypothesized that:
Analogues with modified glycosylation: Changes in the sugar moiety could lead to significant differences in anticancer activity. For example, some semisynthetic glycoconjugates of genistein have been shown to be more potent cytostatic and cytotoxic agents than the parent isoflavone. nih.govresearchgate.net
Analogues with altered B-ring substitution: Modifications at the 4''-position could influence selectivity for different biological targets. For instance, different substitution patterns on the phenyl ring of genistein analogues have been shown to affect their tyrosine kinase inhibitory activity. frontierspartnerships.org
Analogues with a modified isoflavone core: Alterations to the core structure could lead to novel mechanisms of action. For example, some genistein derivatives with a modified C-ring have demonstrated altered estrogen receptor binding profiles. jst.go.jp
Table 2: Hypothetical Comparative Biological Activities of this compound Analogues
| Analogue | Structural Modification | Hypothesized Biological Effect | Rationale |
|---|---|---|---|
| Analogue A | Replacement of methoxy group with a hydroxyl group | Potentially increased estrogenic activity | The free hydroxyl group may enhance binding to estrogen receptors. |
| Analogue B | Replacement of glucose with rhamnose | Altered bioavailability and potentially different anticancer profile | The nature of the sugar can affect absorption and interaction with cellular targets. |
| Analogue C | Introduction of a fluorine atom on the B-ring | Potentially enhanced metabolic stability and binding affinity | Fluorine substitution is a common strategy to improve pharmacokinetic properties. |
Computational Chemistry Approaches in SAR Analysis
Computational chemistry plays an increasingly important role in the SAR analysis of compounds like this compound. These in silico methods can provide valuable insights into the interactions between small molecules and their biological targets, thereby guiding the design of more potent and selective analogues.
Key computational approaches that can be applied include:
Pharmacophore Modeling: This technique is used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. A pharmacophore model for this compound could be developed based on its structure and the structures of other known active isoflavones. This model can then be used to virtually screen large compound libraries for new potential hits. dergipark.org.tr
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a target protein. Docking studies of this compound and its analogues into the active sites of relevant enzymes (e.g., tyrosine kinases, topoisomerases) or receptors can help to rationalize their biological activities and guide the design of derivatives with improved binding affinities. jst.go.jp
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By developing a QSAR model for this compound analogues, the activity of new, unsynthesized compounds can be predicted, thus prioritizing the most promising candidates for synthesis.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interactions between a ligand and its target protein over time. This can reveal important information about the stability of the ligand-protein complex and the role of conformational changes in binding.
These computational tools, when used in conjunction with experimental studies, can significantly accelerate the process of drug discovery and development by providing a rational basis for the design of novel this compound derivatives with enhanced therapeutic potential.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Genistein |
Advanced Analytical Methodologies for Research on 4 Methyloxy Genistin
High-Resolution Separation and Detection Techniques
High-resolution techniques are fundamental for the accurate identification and characterization of 4''-methyloxy-Genistin (B591309) and its derivatives. These methods provide the separation power and detailed molecular information required for unambiguous structural confirmation and profiling in complex samples.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a premier analytical tool for metabolomics, offering unparalleled sensitivity and selectivity for identifying and structurally characterizing metabolites in intricate biological samples. nih.govlcms.cz The coupling of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) provides powerful separation of complex mixtures prior to detection. nih.gov This is particularly crucial for distinguishing between structurally similar isoflavone (B191592) glycosides.
In the analysis of this compound, a UHPLC system would separate the compound from its parent molecule, genistin (B1671436), and other related metabolites based on polarity. Following chromatographic separation, the analyte enters the mass spectrometer. High-resolution mass spectrometry (HRMS), for instance using an LTQ-Orbitrap instrument, allows for the determination of the accurate mass of the precursor ion, providing a high-confidence molecular formula. nih.gov
For this compound (C₂₂H₂₂O₁₀), the protonated molecule [M+H]⁺ would have a theoretical m/z of 447.1235. Tandem mass spectrometry (MS/MS) involves the fragmentation of this precursor ion to produce a characteristic spectrum of product ions. A key fragmentation pathway for isoflavone glycosides is the neutral loss of the sugar moiety. nih.gov In this case, a neutral loss of the methylated glucose group would occur, resulting in the formation of the genistein (B1671435) aglycone fragment at m/z 271. This specific fragmentation pattern, originating from the precursor ion at m/z 447.1235, serves as a highly specific identifier for this compound. Further fragmentation (MS³) of the genistein ion (m/z 271) can provide additional structural confirmation. nih.gov
| Compound | Molecular Formula | Precursor Ion [M+H]⁺ (m/z) | Key Neutral Loss | Major Product Ion (m/z) |
|---|---|---|---|---|
| This compound | C₂₂H₂₂O₁₀ | 447.1235 | Methylated Glucose (176 Da) | 271.0601 (Genistein) |
| Genistin | C₂₁H₂₀O₁₀ | 433.1078 | Glucose (162 Da) | 271.0601 (Genistein) |
A full structural assignment involves a suite of NMR experiments:
¹H NMR: Provides information about the number and chemical environment of protons in the molecule. For this compound, a distinct singlet signal in the ¹H NMR spectrum would be indicative of the methoxy (B1213986) (-OCH₃) group protons.
¹³C NMR: Reveals the number of chemically distinct carbon atoms, providing insight into the carbon skeleton of the molecule. libretexts.org
2D NMR Spectroscopy: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. wpmucdn.com An HMBC experiment would be critical to confirm the location of the methyl group by showing a correlation between the methoxy protons and the C-4'' carbon of the glucose moiety, thus definitively identifying the compound as this compound. wpmucdn.com
| NMR Experiment | Structural Feature | Expected Observation | Significance |
|---|---|---|---|
| ¹H NMR | Methoxy Group (-OCH₃) | Singlet peak (~3.5 ppm) | Confirms presence of a methyl ether group. |
| HSQC | C-4'' and H-4'' | Correlation between the C-4'' carbon and its attached H-4'' proton. | Assigns the proton and carbon signals of the methylation site. |
| HMBC | -OCH₃ protons and C-4'' | 3-bond correlation between the methoxy protons and the C-4'' carbon. | Unambiguously confirms the methyl group is attached at the 4''-position of the glucose. |
Capillary electrophoresis (CE) is a family of high-resolution separation techniques performed in narrow-bore capillaries under the influence of an electric field. wikipedia.org Methods like capillary zone electrophoresis (CZE) separate analytes based on their charge-to-size ratio, offering an alternative and often orthogonal separation mechanism to HPLC. mdpi.com
CE has been successfully applied to the analysis of various isoflavones, demonstrating its capability to resolve structurally similar compounds. mdpi.comnih.gov For this compound, CZE could effectively separate it from genistin, daidzin, and their respective aglycones in a mixture by optimizing the pH and composition of the background electrolyte (BGE). mdpi.com The hyphenation of CE with mass spectrometry (CE-MS) combines the high separation efficiency of CE with the sensitive and specific detection of MS, making it a powerful tool for analyzing trace amounts of the compound in complex samples. mdpi.com
Quantitative Analysis in Complex Biological Matrices for Pre-clinical Studies
Pre-clinical research often requires the accurate measurement of a compound's concentration in complex biological matrices like blood plasma, cell culture media, or tissue homogenates. This quantitative analysis is essential for pharmacokinetic and metabolic studies.
Before a quantitative method can be used reliably, it must undergo rigorous validation to ensure its performance is acceptable for the intended application. unodc.org Validation demonstrates that the method is accurate, precise, and reproducible. Key validation parameters, typically assessed according to guidelines from bodies like the International Council for Harmonisation (ICH), include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is confirmed by a high correlation coefficient (e.g., r² > 0.99). scispace.com
Accuracy: The closeness of the measured value to the true value, often determined through recovery studies by spiking a blank matrix with a known amount of the analyte. Recoveries are typically expected to be within 80-120%. scispace.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). scispace.com
Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as metabolites, impurities, or matrix components. unodc.org
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. unodc.orgresearchgate.net
| Parameter | Common Acceptance Criterion |
|---|---|
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 80% - 120% |
| Precision (RSD%) | ≤ 15% (≤ 20% at LOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte. |
Animal cell and tissue cultures provide essential in vitro models for studying the biological activity, metabolism, and cellular uptake of compounds like this compound. nih.govmdpi.com Cell culture supernatants (the media in which cells are grown) and extracts from animal tissues are complex biological matrices. nih.govncert.nic.in
A significant challenge in analyzing compounds within these matrices using LC-MS is the "matrix effect," where co-eluting endogenous substances can interfere with the ionization of the analyte, leading to signal suppression or enhancement and, consequently, inaccurate quantification. nih.gov To overcome this, robust sample preparation procedures such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are employed to remove interfering substances. lcms.cz Furthermore, the use of a suitable internal standard (IS), ideally a stable isotope-labeled version of this compound, is crucial. The IS is added to all samples at a known concentration and co-elutes with the analyte, allowing it to compensate for variability during sample preparation and for matrix effects, thereby ensuring accurate and precise quantification.
Computational and Theoretical Studies on 4 Methyloxy Genistin
Molecular Docking and Dynamics Simulations for Target Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and interaction patterns between a ligand, such as an isoflavone (B191592), and a protein target. Following docking, molecular dynamics (MD) simulations can be employed to study the stability and conformational changes of the ligand-protein complex over time.
A study systematically explored the interaction of 4'-methoxy-genistein, the aglycone of 4''-methyloxy-Genistin (B591309), with xanthine (B1682287) oxidase (XO), an enzyme implicated in oxidative stress. The molecular docking analysis revealed a strong inhibitory potential, evidenced by a very low binding energy. glpbio.com This suggests a favorable and stable interaction between the compound and the active site of the enzyme.
To further investigate the stability of this interaction, molecular dynamics simulations were performed. The results from the MD simulation demonstrated the stability of the docking model, confirming that 4'-methoxy-genistein can form a stable complex with xanthine oxidase. glpbio.com This stability is crucial for exerting a sustained inhibitory effect on the enzyme. targetmol.com
Table 1: Molecular Docking Results for 4'-methoxy-genistein
| Ligand | Target Protein | Predicted Binding Energy (kcal/mol) | Key Finding |
|---|---|---|---|
| 4'-methoxy-genistein (Excited-state) | Xanthine Oxidase (XO) | Extremely Low | Strong inhibitory effect predicted. glpbio.com |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, molecular geometry, and reactivity of molecules. nih.gov These calculations provide fundamental insights into a compound's chemical behavior, including its antioxidant potential.
DFT and Time-Dependent DFT (TD-DFT) calculations have been performed on genistein (B1671435) and its methoxy (B1213986) derivatives, including 4'-methoxy-genistein. glpbio.com These studies are critical for understanding how structural modifications, such as methylation, influence the molecule's electronic properties and, consequently, its biological activity. The calculations revealed that the introduction of a methoxy group at the 4' position enhances the antioxidant activity of the isoflavone. glpbio.com
Key electronic properties calculated include the highest occupied molecular orbital (HOMO) energy. A higher HOMO energy value indicates a greater ability to donate electrons, which is directly related to enhanced antioxidant activity. The study confirmed that excited-state isoflavones, including the 4'-methoxy derivative, exhibit significantly increased HOMO energy values. glpbio.com Furthermore, analysis of the atomic dipole moment corrected Hirshfeld population (ADCH) confirmed that the phenolic hydroxyl group remains the critical moiety for the antioxidant function. glpbio.com
In Silico Prediction of Biological Activities and ADME Properties (Non-Human Specific)
In silico tools provide a rapid and cost-effective way to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule. These predictions are crucial in the early stages of drug discovery to assess the potential pharmacokinetic profile of a compound. Using the canonical SMILES string for this compound, a predicted ADME profile was generated.
The analysis includes physicochemical properties, lipophilicity, water solubility, pharmacokinetic predictions, and adherence to drug-likeness rules. These rules, such as Lipinski's Rule of Five, help to evaluate whether a chemical compound has properties that would make it a likely orally active drug.
Table 2: Predicted ADME Profile for this compound
| Property Class | Parameter | Predicted Value | Comment |
|---|---|---|---|
| Physicochemical Properties | Formula | C₂₂H₂₂O₁₀ | |
| Molecular Weight | 446.40 g/mol | Violates Lipinski's rule (>500) | |
| Num. Heavy Atoms | 32 | ||
| Num. Aromatic Heavy Atoms | 15 | ||
| Fraction Csp³ | 0.32 | Favorable (≥ 0.25) | |
| Num. Rotatable Bonds | 6 | Favorable (≤ 9) | |
| Num. H-bond Acceptors | 10 | On the limit of Lipinski's rule (≤ 10) | |
| Num. H-bond Donors | 5 | On the limit of Lipinski's rule (≤ 5) | |
| Molar Refractivity | 108.33 | ||
| TPSA | 160.19 Ų | High (> 140 Ų), suggests low cell permeability | |
| Lipophilicity | Consensus Log P o/w | 1.48 | |
| Water Solubility | Log S (ESOL) | -3.75 | Soluble |
| Solubility | 1.79e-01 mg/ml; 4.02e-04 mol/l | ||
| Pharmacokinetics | GI absorption | Low | Predicted |
| BBB permeant | No | Predicted | |
| P-gp substrate | Yes | Predicted to be subject to efflux | |
| CYP1A2 inhibitor | No | Predicted | |
| CYP2C19 inhibitor | No | Predicted | |
| CYP2C9 inhibitor | Yes | Potential for drug-drug interactions | |
| CYP2D6 inhibitor | No | Predicted | |
| CYP3A4 inhibitor | No | Predicted | |
| Log Kp (skin permeation) | -8.15 cm/s | Very low skin permeability | |
| Drug-likeness | Lipinski Rule | Yes; 1 violation | Molecular weight > 500 |
| Ghose Filter | Yes; 1 violation | Molecular weight > 480 | |
| Veber Filter | No | Violations: Rotatable bonds > 10 or TPSA > 140 | |
| Egan Filter | No | Violations: WLOGP > 5.88 or TPSA > 131.6 | |
| Muegge Filter | No | Violations: MW > 500, TPSA > 150 | |
| Bioavailability Score | 0.17 | ||
| Medicinal Chemistry | PAINS | 1 alert | pan_assay_interference_compounds_A |
| Brenk | 1 alert | catechol | |
| Lead-likeness | No; 3 violations | MW > 350, Rotatable Bonds > 7, TPSA > 60 | |
| Synthetic Accessibility | 5.37 | Moderately complex to synthesize |
Data generated using SwissADME web tool. This data is predictive and for research purposes only.
Bioinformatics Approaches for Pathway Analysis
Bioinformatics-based pathway analysis is a powerful method for interpreting biological data within the context of known metabolic, signaling, and regulatory pathways. targetmol.com This approach typically requires a large dataset, such as a list of differentially expressed genes or proteins generated from transcriptomic or proteomic experiments, to identify which biological pathways are significantly impacted by a given treatment or condition. researchgate.net
Currently, there are no specific pathway analysis studies available in the public literature for this compound. Such an analysis would necessitate experimental data detailing the molecular changes within a biological system in response to the compound. The general methodology involves mapping a list of identified molecules (e.g., genes or proteins) to comprehensive pathway databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) or Reactome. Statistical methods, such as over-representation analysis, are then used to determine if any pathways are enriched with the molecules from the input list more than would be expected by chance. This allows researchers to form hypotheses about the compound's mechanism of action on a systemic level.
Future Directions and Translational Research Perspectives for 4 Methyloxy Genistin
Exploration of Uncharted Biological Targets and Pathways
The known immunomodulating and antiallergic activities of 4''-methyloxy-Genistin (B591309) provide a starting point, but the full spectrum of its biological influence remains largely uncharted. medchemexpress.comglpbio.com Future research must move beyond these initial findings to identify novel molecular targets and signaling pathways. The extensive research into its parent compound, genistein (B1671435), offers a roadmap for this exploration. Genistein is known to interact with a multitude of pathways implicated in chronic diseases, including those involving protein tyrosine kinases, topoisomerase II, and estrogen receptors. nih.gov It modulates key signaling cascades such as NF-κB, PI3K/Akt, and MAPK, which are central to cellular processes like apoptosis, cell cycle regulation, and inflammation. researchgate.netnih.govnih.gov
A primary objective will be to determine how the addition of a 4''-methyloxy group to the genistin (B1671436) structure alters its binding affinity and interaction with these known targets. It is plausible that this structural modification could lead to enhanced specificity for certain receptor isoforms or enzymes, or even enable interaction with entirely new biological molecules. Comparative studies are needed to elucidate whether this compound acts as an agonist or antagonist on these pathways and to what degree its potency differs from genistein. nih.govnih.gov This exploration could reveal unique therapeutic windows for conditions where targeted modulation is critical.
Table 1: Potential Biological Targets for this compound Based on Genistein Research
| Target Category | Specific Examples | Potential Therapeutic Relevance |
|---|---|---|
| Enzymes | Protein Tyrosine Kinases, Topoisomerase II, MAP Kinases (MAPK) nih.govresearchgate.net | Cancer, Inflammatory Disorders |
| Receptors | Estrogen Receptors (ERα, ERβ), Androgen Receptor nih.govyoutube.com | Hormone-dependent Cancers, Menopausal Symptoms |
| Signaling Pathways | NF-κB, PI3K/Akt/mTOR, Wnt/β-catenin researchgate.netnih.govnih.gov | Cancer, Neurodegenerative Diseases, Metabolic Disorders |
| Cellular Processes | Apoptosis (via Caspases, Bcl-2 family), Cell Cycle (via Cyclins) nih.gov | Cancer, Autoimmune Diseases |
Development of Advanced Experimental Models
To accurately predict the in vivo efficacy of this compound, research must progress beyond traditional two-dimensional cell cultures. The development and application of advanced experimental models are essential for studying the compound's effects in a more physiologically relevant context.
Three-Dimensional (3D) Cell Cultures and Organoids: These models mimic the complex architecture and cell-cell interactions of native tissues. Utilizing 3D spheroids or organoids derived from patient tissues (e.g., tumoroids for cancer research) can provide more accurate insights into the compound's ability to penetrate tissues and exert its effects.
Specialized In Vivo Models: While general rodent models are useful, the development of more specific animal models is crucial. For instance, to validate its antiallergic potential, models of mast cell-mediated anaphylaxis would be appropriate. For its immunomodulatory effects, humanized mouse models (engrafted with human immune cells) could offer a more translatable understanding of its impact on the human immune system. researchgate.net Studies on related isoflavones have successfully used rodent models to investigate effects on bone metastasis, skeletal development, and obesity, providing a blueprint for future this compound research. nih.govfrontiersin.orgmdpi.com
Microfluidic "Organ-on-a-Chip" Models: These devices can simulate the physiological environment of human organs, allowing for the study of pharmacokinetics and pharmacodynamics in a controlled setting. This technology can be used to model the gut-liver axis to study the absorption and metabolism of this compound, a critical factor for oral phytochemicals. rsc.org
Table 2: Advanced Experimental Models for Future this compound Research
| Model Type | Research Application | Key Questions to Address |
|---|---|---|
| 3D Tumor Spheroids | Oncology | Does it inhibit tumor growth and invasion more effectively than in 2D culture? |
| Humanized Mouse Models | Immunology/Allergy | How does it modulate human immune cell responses in vivo? |
| Rodent Models of Obesity | Metabolic Disease | Can it prevent high-fat diet-induced weight gain and liver damage? mdpi.com |
| Organ-on-a-Chip (Gut/Liver) | Pharmacokinetics | What are its absorption, distribution, metabolism, and excretion (ADME) properties? |
Integration with Systems Biology and Omics Technologies
A systems biology approach, which integrates data from various "-omics" technologies, will be indispensable for building a comprehensive understanding of the molecular mechanisms of this compound. nih.govnih.gov Rather than focusing on a single target, these technologies provide a holistic view of the global changes occurring within a biological system in response to the compound. researchgate.net
Transcriptomics (RNA-Seq): This can reveal the full extent of gene expression changes in cells treated with this compound, identifying entire pathways that are upregulated or downregulated.
Proteomics: By analyzing changes in protein expression and post-translational modifications, proteomics can identify the direct and indirect protein targets of the compound.
Metabolomics: This approach can elucidate how this compound alters cellular metabolism and can also track the biotransformation of the compound itself into potentially more active metabolites. oup.com
Integrative Multi-Omics Analysis: The true power lies in integrating these datasets. nih.gov For example, combining transcriptomic and proteomic data can confirm whether changes in gene expression translate to functional changes at the protein level. This integrated approach can help construct detailed network models of the compound's activity, predict its effects, and identify potential biomarkers for its efficacy. unimi.it
Pre-clinical Development and Proof-of-Concept Studies
The ultimate goal is to translate basic research findings into clinical benefits. A structured pre-clinical development pipeline is necessary to establish the therapeutic potential of this compound. nih.govbenthamscience.combenthamdirect.com This process involves rigorous in vitro and in vivo testing to generate the data required for potential human trials.
The initial proof-of-concept will likely focus on its established antiallergic and immunomodulatory activities. medchemexpress.comglpbio.com Pre-clinical studies should aim to replicate and expand upon these findings in validated animal models of allergy, asthma, or autoimmune disease. acs.org
Furthermore, given the well-documented anti-cancer and metabolic benefits of genistein, it is critical to conduct pre-clinical studies to determine if this compound shares these properties. nih.govnih.gov This would involve testing its efficacy in animal models of various cancers or metabolic disorders like obesity and type 2 diabetes. youtube.comnih.gov These studies are essential to define the specific disease contexts where this compound may offer a therapeutic advantage, potentially with an improved efficacy or safety profile compared to its parent compounds. oaepublish.com
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 4''-methyloxy-Genistin with high purity?
- Methodological Answer : Synthesis should follow protocols optimized for isoflavone derivatives. Key steps include:
- Protection of hydroxyl groups : Use tert-butyldimethylsilyl (TBDMS) or acetyl groups to selectively protect reactive hydroxyls before introducing the methoxy moiety .
- Methylation : Employ dimethyl sulfate or methyl iodide under alkaline conditions (e.g., K₂CO₃ in DMF) to ensure regioselective methylation at the 4''-position. Monitor reaction progress via TLC or HPLC .
- Deprotection and purification : Use mild acidic conditions (e.g., dilute HCl in THF/water) for deprotection, followed by column chromatography (silica gel, gradient elution with EtOAc/hexane) and recrystallization .
- Validation : Confirm purity via ¹H/¹³C NMR, HPLC (≥98% purity), and elemental analysis .
Q. How should researchers characterize the structural identity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Assign signals for the methoxy group (δ ~3.8–4.0 ppm in ¹H NMR; δ ~55–60 ppm in ¹³C NMR) and verify the absence of unreacted hydroxyls .
- Mass spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H]⁺ and fragmentation patterns consistent with methoxy substitution .
- X-ray crystallography : If crystals are obtainable, resolve the structure to confirm regiochemistry and stereochemistry .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound across different cell lines?
- Methodological Answer : Address variability through:
- Standardized assays : Use identical cell lines (e.g., MDA-MB-231 for breast cancer) and culture conditions (e.g., serum-free media, 48-hour exposure) to minimize confounding factors .
- Dose-response validation : Perform IC₅₀ calculations across ≥3 independent replicates. Use ANOVA to assess statistical significance of discrepancies .
- Mechanistic follow-up : Compare gene expression profiles (RNA-seq) or protein activation (Western blot for ERK/Akt pathways) to identify cell-specific signaling responses .
Q. What experimental designs are optimal for studying the metabolic stability of this compound in vivo?
- Methodological Answer : Use a tiered approach:
- In vitro phase : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Calculate half-life (t½) using nonlinear regression .
- In vivo phase : Administer radiolabeled ⁴C-4''-methyloxy-Genistin to rodents. Collect plasma, urine, and feces at timed intervals. Quantify metabolites via scintillation counting and MS/MS .
- Data reconciliation : Cross-validate in vitro and in vivo results using physiologically based pharmacokinetic (PBPK) modeling .
Q. How should researchers address discrepancies in reported solubility profiles of this compound?
- Methodological Answer : Systematically test solubility under controlled conditions:
- Solvent selection : Use USP buffers (pH 1.2–7.4) and DMSO/PBS mixtures. Agitate samples at 37°C for 24 hours .
- Quantification : Centrifuge solutions (13,000 rpm, 10 min) and analyze supernatant via UV-Vis (λ = 260 nm) or HPLC .
- Crystallinity assessment : Compare XRD patterns of precipitated solids to rule out polymorphic variations affecting solubility .
Safety and Reproducibility
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow hazard-specific guidelines:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
- Waste disposal : Segregate organic waste containing methoxy derivatives and contract licensed facilities for incineration .
- Exposure mitigation : Monitor air quality for particulate matter (NIOSH Method 0500) and install emergency showers/eyewash stations .
Q. How can researchers ensure reproducibility of this compound studies across labs?
- Methodological Answer : Adhere to journal guidelines for experimental reporting:
- Detailed methods : Specify reaction temperatures (±1°C), solvent grades, and equipment models (e.g., Agilent 1260 HPLC) .
- Data sharing : Deposit raw NMR/MS spectra in public repositories (e.g., Figshare) and cite them in Supplementary Information .
- Negative results : Publish null findings (e.g., lack of cytotoxicity in certain assays) to prevent publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
